Sodium phenolate trihydrate

Catalog No.
S742819
CAS No.
156150-40-2
M.F
C6H11NaO4
M. Wt
170.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium phenolate trihydrate

CAS Number

156150-40-2

Product Name

Sodium phenolate trihydrate

IUPAC Name

sodium;phenoxide;trihydrate

Molecular Formula

C6H11NaO4

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C6H6O.Na.3H2O/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;;3*1H2/q;+1;;;/p-1

InChI Key

QAJGUMORHHJFNJ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[O-].O.O.O.[Na+]

Synonyms

Sodium Salt Phenol Hydrate (1:1:3); Phenol Sodium Salt Trihydrate;

Canonical SMILES

C1=CC=C(C=C1)[O-].O.O.O.[Na+]

Sodium phenolate trihydrate is an organic compound with the chemical formula C6H11NaO4\text{C}_6\text{H}_{11}\text{NaO}_4. It appears as a white crystalline solid and is the hydrated form of sodium phenoxide, which is the sodium salt of phenol. This compound is notable for its role as a precursor in various organic synthesis reactions and its applications in biological and pharmaceutical contexts. The trihydrate form indicates that three water molecules are associated with each molecule of sodium phenolate, influencing its solubility and reactivity in various environments .

  • Acid-Base Reactions: It acts as a moderately strong base. When acidified, it releases phenol:
    PhOHPhO+H+(K=1010)\text{PhOH}\rightleftharpoons \text{PhO}^-+\text{H}^+\quad (K=10^{-10})
  • Alkylation: Reacts with alkylating agents to form alkyl phenyl ethers:
    NaOC6H5+RBrROC6H5+NaBr\text{NaOC}_6\text{H}_5+\text{RBr}\rightarrow \text{ROC}_6\text{H}_5+\text{NaBr}
  • Acylation: Forms phenyl esters when treated with acylating agents:
    NaOC6H5+RC O ClRCO2C6H5+NaCl\text{NaOC}_6\text{H}_5+\text{RC O Cl}\rightarrow \text{RCO}_2\text{C}_6\text{H}_5+\text{NaCl}
  • Electrophilic Aromatic Substitution: Sodium phenolate can undergo electrophilic aromatic substitution, particularly with carbon dioxide to yield salicylic acid derivatives .

Sodium phenolate trihydrate has demonstrated biological activity, particularly in antiseptic applications. Its ability to release phenol, a known antiseptic, allows it to be effective against various microorganisms. Additionally, it has been studied for its potential role in drug synthesis and as an intermediate in the production of pharmaceuticals .

Sodium phenolate trihydrate can be synthesized through several methods:

  • Neutralization Reaction: Treating phenol with sodium hydroxide yields sodium phenoxide, which can be crystallized as the trihydrate.
    C6H5OH+NaOHNaOC6H5+H2O\text{C}_6\text{H}_5\text{OH}+\text{NaOH}\rightarrow \text{NaOC}_6\text{H}_5+\text{H}_2\text{O}
  • Alkaline Fusion: This method involves the reaction of benzenesulfonic acid with sodium hydroxide, displacing the sulfonate group:
    C6H5SO3Na+2NaOHC6H5OH+Na2SO3\text{C}_6\text{H}_5\text{SO}_3\text{Na}+2\text{NaOH}\rightarrow \text{C}_6\text{H}_5\text{OH}+\text{Na}_2\text{SO}_3
  • Crystallization from Aqueous Solution: The trihydrate can be obtained by evaporating an aqueous solution of sodium phenoxide under controlled conditions .

Sodium phenolate trihydrate has diverse applications across various fields:

  • Organic Synthesis: Used as a reagent in the synthesis of aryl ethers and other organic compounds.
  • Pharmaceuticals: Serves as an intermediate in drug formulation processes.
  • Antiseptic Agent: Utilized in medical formulations for its antimicrobial properties.
  • Chemical Industry: Acts as a precursor for dyes and other chemical products .

Studies have shown that sodium phenolate interacts effectively with various electrophiles due to its nucleophilic nature. Its interactions are crucial in synthetic organic chemistry, especially in forming complex organic molecules. Research indicates that the presence of water molecules in the trihydrate form can influence its reactivity and stability during

Sodium phenolate trihydrate shares characteristics with several related compounds. Here are some notable examples:

CompoundFormulaUnique Features
Sodium PhenoxideC6H5NaOC_6H_5NaOAnhydrous form; stronger base than trihydrate
Potassium PhenolateC6H5KOC_6H_5KOHigher solubility in organic solvents
Lithium PhenoxideC6H5LiOC_6H_5LiOMore reactive due to smaller ionic size
Sodium SalicylateC7H5NaO3C_7H_5NaO_3Derived from salicylic acid; used medicinally

Sodium phenolate trihydrate is unique due to its hydrated state, which affects its solubility and reactivity compared to its anhydrous counterparts. Its specific applications in pharmaceuticals and as an antiseptic also distinguish it from similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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